![molecular formula C16H14BrN5O B11708908 N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide](/img/structure/B11708908.png)
N'-[(2E)-1-(1H-benzotriazol-1-yl)propan-2-ylidene]-4-bromobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid ist eine komplexe organische Verbindung, die zur Klasse der Benzotriazolderivate gehört. Benzotriazolderivate sind für ihre vielfältigen Anwendungen in der medizinischen Chemie, den Materialwissenschaften und industriellen Prozessen bekannt, da sie einzigartige chemische Eigenschaften besitzen .
Vorbereitungsmethoden
Die Synthese von N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid beinhaltet typischerweise die Reaktion von 4-Bromobenzohydrazid mit einem Benzotriazolderivat unter bestimmten Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat und einem Lösungsmittel wie Dimethylformamid (DMF) durchgeführt. Die Reaktionsmischung wird erhitzt, um die Bildung des gewünschten Produkts zu fördern .
Industrielle Produktionsverfahren für Benzotriazolderivate umfassen oft die großtechnische Synthese unter Verwendung automatisierter Reaktoren und kontinuierlicher Durchflussverfahren, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden.
Substitution: Das Bromatom in der Verbindung kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden.
Wissenschaftliche Forschungsanwendungen
N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung hat in biologischen Studien, insbesondere bei der Entwicklung neuer Pharmazeutika, Potenzial gezeigt, da sie mit biologischen Zielen interagieren kann.
Wirkmechanismus
Der Wirkungsmechanismus von N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid beinhaltet seine Interaktion mit spezifischen molekularen Zielen in biologischen Systemen. Die Benzotriazol-Einheit kann π–π-Stacking-Wechselwirkungen und Wasserstoffbrückenbindungen mit Enzymen und Rezeptoren bilden, was zu verschiedenen biologischen Wirkungen führt. Diese Wechselwirkungen können die Aktivität bestimmter Enzyme hemmen oder zelluläre Prozesse stören, was zu den medizinischen Eigenschaften der Verbindung beiträgt .
Vergleich Mit ähnlichen Verbindungen
Zu den ähnlichen Verbindungen zu N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid gehören andere Benzotriazolderivate wie:
- 1H-Benzotriazol
- 2-(1H-Benzotriazol-1-yl)acetonitril
- N,N'-Bis[4-(1H(2H)-benzotriazol-1(2)-yl)phenyl]alkyldicarboxamide
Diese Verbindungen haben ähnliche chemische Strukturen und Eigenschaften, unterscheiden sich aber in ihren spezifischen funktionellen Gruppen und Anwendungen. N'-[(2E)-1-(1H-Benzotriazol-1-yl)propan-2-yliden]-4-bromobenzohydrazid ist aufgrund seiner spezifischen Kombination aus einer Benzotriazoleinheit und einer Brombenzohydrazidgruppe einzigartig, die eine eindeutige chemische Reaktivität und biologische Aktivität verleiht .
Eigenschaften
Molekularformel |
C16H14BrN5O |
|---|---|
Molekulargewicht |
372.22 g/mol |
IUPAC-Name |
N-[(E)-1-(benzotriazol-1-yl)propan-2-ylideneamino]-4-bromobenzamide |
InChI |
InChI=1S/C16H14BrN5O/c1-11(10-22-15-5-3-2-4-14(15)19-21-22)18-20-16(23)12-6-8-13(17)9-7-12/h2-9H,10H2,1H3,(H,20,23)/b18-11+ |
InChI-Schlüssel |
LSDUBEVQVZCJOU-WOJGMQOQSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)Br)/CN2C3=CC=CC=C3N=N2 |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)Br)CN2C3=CC=CC=C3N=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B11708837.png)
![N-{1-[(4-methylphenyl)amino]-2-oxo-2-phenylethyl}furan-2-carboxamide](/img/structure/B11708844.png)
![N'-[(E)-(2-nitrophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11708851.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11708858.png)
![6-nitro-2-phenyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11708864.png)

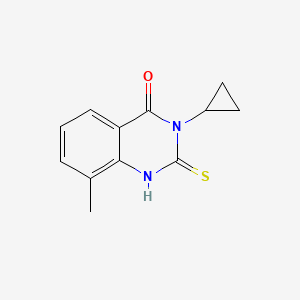
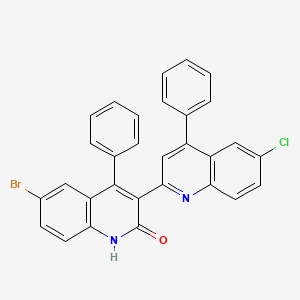
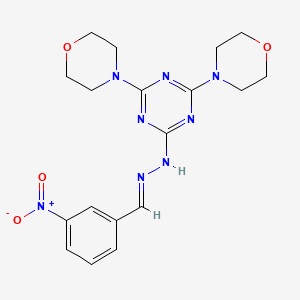
![3-{2-[(E)-(1-ethylquinolin-2(1H)-ylidene)methyl]quinolinium-1-yl}propane-1-sulfonate](/img/structure/B11708904.png)
![N-{2-[(2E)-2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}-3,4,5-trimethoxybenzamide](/img/structure/B11708915.png)
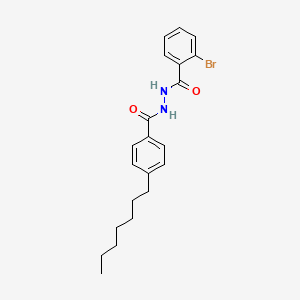
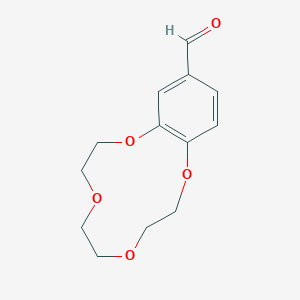
![N-{2,2-dichloro-1-[(phenylcarbonyl)amino]ethyl}-4-methylbenzamide](/img/structure/B11708922.png)
